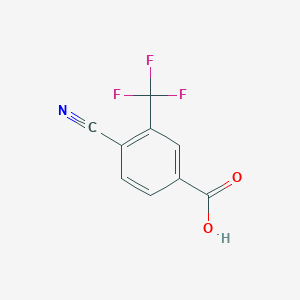

4-Cyano-3-(trifluoromethyl)benzoic acid

Description

BenchChem offers high-quality 4-Cyano-3-(trifluoromethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyano-3-(trifluoromethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-cyano-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO2/c10-9(11,12)7-3-5(8(14)15)1-2-6(7)4-13/h1-3H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKHYEZBRDXLEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101279164 | |

| Record name | 4-Cyano-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101279164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227502-36-4 | |

| Record name | 4-Cyano-3-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227502-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyano-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101279164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Cyano-3-(trifluoromethyl)benzoic acid chemical properties

An In-depth Technical Guide to 4-Cyano-3-(trifluoromethyl)benzoic acid

Authored by a Senior Application Scientist

Introduction: A Keystone Intermediate in Modern Chemistry

4-Cyano-3-(trifluoromethyl)benzoic acid is a highly functionalized aromatic carboxylic acid that has garnered significant attention in the fields of medicinal chemistry and materials science. Its strategic arrangement of three distinct functional groups—a carboxylic acid, a cyano group, and a trifluoromethyl group—on a benzene ring makes it a uniquely versatile building block. The electron-withdrawing nature of the cyano (C≡N) and trifluoromethyl (-CF3) groups profoundly influences the molecule's reactivity and the properties of its derivatives.

The trifluoromethyl group is particularly crucial in drug design, as its incorporation into a molecule can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] Similarly, the cyano group acts as a potent electron-withdrawing moiety and a versatile synthetic handle. The carboxylic acid provides a reactive site for a wide array of chemical transformations, most notably amide bond formation, which is fundamental to the synthesis of numerous active pharmaceutical ingredients (APIs).

This guide provides an in-depth examination of the chemical properties, synthesis, reactivity, and applications of 4-Cyano-3-(trifluoromethyl)benzoic acid, with a focus on its pivotal role as a precursor in the development of advanced therapeutics.

Physicochemical and Spectral Properties

A comprehensive understanding of a molecule's physical and spectral characteristics is foundational to its application in research and development.

Core Physicochemical Data

The key physicochemical properties of 4-Cyano-3-(trifluoromethyl)benzoic acid and its common isomers are summarized below for comparative analysis.

| Property | 4-Cyano-3-(trifluoromethyl)benzoic acid | 4-(Trifluoromethyl)benzoic acid | 3-(Trifluoromethyl)benzoic acid |

| CAS Number | 175277-64-8 | 455-24-3 | 454-92-2 |

| Molecular Formula | C₉H₄F₃NO₂ | C₈H₅F₃O₂ | C₈H₅F₃O₂ |

| Molecular Weight | 215.13 g/mol | 190.12 g/mol [3][4] | 190.12 g/mol [5] |

| Appearance | White to off-white crystalline powder | White powder | White crystalline powder |

| Melting Point | Not widely reported | 219-220 °C[4] | 107-110 °C |

| Boiling Point | Data not available | 251 °C (related compound)[6] | Data not available |

| Solubility | Soluble in DMSO, Methanol (Slightly)[6] | Soluble in DMSO, Methanol | Soluble in DMSO, Methanol |

| pKa (Predicted) | ~3.35 ± 0.10[6] | Data not available | Data not available |

Spectral Data Analysis: A Molecular Fingerprint

Spectroscopic data provides invaluable insight into the structural integrity and purity of the compound.

-

¹H NMR (Nuclear Magnetic Resonance): In a suitable deuterated solvent like DMSO-d₆, the proton NMR spectrum is expected to show distinct signals for the three aromatic protons. Due to the strong electron-withdrawing effects of the -CF₃ and -CN groups, these protons will be deshielded and appear in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm. The splitting patterns (doublets, doublet of doublets) will be complex due to their coupling relationships. For the related 3,5-Bis(trifluoromethyl)benzoic acid, aromatic protons are observed in the 8.1 to 8.6 ppm range.[7]

-

¹³C NMR: The carbon spectrum will feature characteristic signals for the carboxyl carbon (~165-170 ppm), the nitrile carbon (~115-120 ppm), and the trifluoromethyl carbon (a quartet around 120-130 ppm due to C-F coupling). Aromatic carbons will resonate in the 120-140 ppm range.

-

IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups:

-

A strong, sharp absorption peak around 2230 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.

-

A strong, broad absorption from 2500-3300 cm⁻¹ due to the O-H stretch of the carboxylic acid dimer.

-

A sharp, intense peak around 1700 cm⁻¹ for the C=O (carbonyl) stretch.

-

Strong absorptions in the 1100-1350 cm⁻¹ region, characteristic of the C-F stretching vibrations of the -CF₃ group.

-

-

Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak [M]⁺ or [M-H]⁻ would confirm the molecular weight. For the related p-(trifluoromethyl)benzoic acid, a molecular ion peak at m/z 190 is observed, with major fragments at 173 ([M-OH]⁺) and 145 ([M-COOH]⁺).[8][9] A similar fragmentation pattern can be anticipated for the 4-cyano derivative.

Synthesis and Purification

While various synthetic routes exist for trifluoromethylated benzoic acids, a common strategy involves the oxidation of a corresponding toluene precursor. The synthesis of 4-Cyano-3-(trifluoromethyl)benzoic acid often starts from 4-cyano-3-(trifluoromethyl)aniline, a readily available commercial intermediate.

Conceptual Synthesis Workflow

The following diagram illustrates a conceptual pathway for synthesizing the target molecule, highlighting the key transformations.

Caption: Conceptual workflow for the synthesis of 4-Cyano-3-(trifluoromethyl)benzoic acid.

Detailed Protocol: Synthesis via Grignard Carboxylation (Illustrative)

This protocol describes a plausible, field-proven method starting from a halogenated precursor.

-

Diazotization and Sandmeyer Reaction:

-

Dissolve 4-Cyano-3-(trifluoromethyl)aniline (1.0 eq) in an aqueous solution of hydrobromic acid (HBr).

-

Cool the solution to 0-5°C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, maintaining the temperature below 5°C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. A vigorous evolution of N₂ gas will be observed.

-

Allow the reaction to warm to room temperature and stir for several hours to ensure complete conversion to 4-bromo-2-(trifluoromethyl)benzonitrile.

-

Causality: The Sandmeyer reaction is a reliable method for converting an aromatic amine to a halide, which is essential for the subsequent Grignard reaction. HBr is used to both form the diazonium salt and provide the bromide nucleophile.

-

-

Grignard Reagent Formation and Carboxylation:

-

Dry magnesium (Mg) turnings (1.5 eq) in an oven-dried, three-neck flask under a nitrogen atmosphere.

-

Add anhydrous tetrahydrofuran (THF) as the solvent.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 4-bromo-2-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous THF to the Mg suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature until most of the magnesium has been consumed, indicating the formation of the Grignard reagent.

-

Self-Validation: The disappearance of the magnesium metal and a characteristic color change (typically to a cloudy grey or brown) signal the successful formation of the organometallic intermediate.

-

-

Carboxylation and Workup:

-

Cool the Grignard reagent to -78°C using a dry ice/acetone bath.

-

Bubble dry carbon dioxide (CO₂) gas through the solution or pour the Grignard solution over crushed dry ice.

-

Allow the mixture to warm to room temperature.

-

Quench the reaction by slowly adding a dilute solution of hydrochloric acid (HCl).

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product is typically purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield 4-Cyano-3-(trifluoromethyl)benzoic acid as a pure crystalline solid.

-

Chemical Reactivity and Applications

The molecule's reactivity is dominated by its carboxylic acid function, making it an excellent substrate for forming amides, esters, and other derivatives.

Pivotal Role in Bicalutamide Synthesis

While 4-cyano-3-(trifluoromethyl)aniline is the direct starting material for the non-steroidal antiandrogen drug Bicalutamide, the corresponding benzoic acid is a closely related and synthetically interconvertible key intermediate.[10][11] Bicalutamide functions by competitively inhibiting androgen receptors, playing a crucial role in the treatment of prostate cancer.[12] The synthesis highlights the importance of the cyano- and trifluoromethyl-substituted phenyl moiety provided by this class of reagents.

The general synthetic approach involves the formation of an amide bond between 4-cyano-3-(trifluoromethyl)aniline and a chiral side chain.

Representative Reaction: Amide Bond Formation

The carboxylic acid group is readily converted to an amide, a cornerstone reaction in pharmaceutical synthesis.

Caption: General workflow for amide synthesis from the title compound.

Detailed Protocol: Synthesis of an N-Aryl Amide

-

Activation of the Carboxylic Acid:

-

Suspend 4-Cyano-3-(trifluoromethyl)benzoic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Add thionyl chloride (SOCl₂) or oxalyl chloride (1.2 eq) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases and a clear solution is formed. The formation of the acyl chloride is complete.

-

Causality: The conversion to the more reactive acyl chloride is necessary to facilitate amide bond formation with the amine, which is a weaker nucleophile. DMF catalyzes this transformation via the Vilsmeier-Haack mechanism.

-

-

Amide Coupling:

-

In a separate flask, dissolve the desired amine (e.g., aniline) (1.0 eq) and a non-nucleophilic base like triethylamine or pyridine (1.5 eq) in DCM.

-

Cool the amine solution to 0°C.

-

Slowly add the freshly prepared acyl chloride solution to the amine solution.

-

Stir the reaction at room temperature for several hours until completion (monitored by TLC or LC-MS).

-

-

Workup and Purification:

-

Wash the reaction mixture with dilute HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the resulting crude amide by column chromatography or recrystallization.

-

Safety and Handling

As a chemical intermediate, 4-Cyano-3-(trifluoromethyl)benzoic acid requires careful handling to minimize exposure and ensure laboratory safety.

-

GHS Hazard Classification:

-

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[13]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14][15]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[15][16]

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Keep away from incompatible materials such as strong oxidizing agents and bases.

-

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

-

Conclusion

4-Cyano-3-(trifluoromethyl)benzoic acid is a quintessential example of a modern chemical building block, engineered for utility and performance. Its unique electronic properties, conferred by the trifluoromethyl and cyano substituents, combined with the versatile reactivity of the carboxylic acid group, make it an invaluable intermediate. Its primary application lies in the synthesis of complex pharmaceutical agents, most notably as a structural precursor to potent anti-cancer drugs. The continued exploration of this and similar fluorinated intermediates will undoubtedly fuel future innovations in drug discovery and materials science.

References

- Vertex AI Search. (n.d.). Understanding the Application of 4-Cyano-3-fluorobenzoic Acid in Materials Science. Retrieved January 19, 2026.

-

LookChem. (n.d.). Cas 115754-21-7, 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). CN103539710A - Synthesis method of (R)-bicalutamide.

-

Wikipedia. (n.d.). 4-Cyano-3-(trifluoromethyl)aniline. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). Bicalutamide. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid.

- Google Patents. (n.d.). EP1506170B1 - Method for producing bicalutamide.

-

MDPI. (2020). Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. Retrieved January 19, 2026, from [Link]

-

PMC - NIH. (n.d.). 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). WO2012042532A1 - Process for preparing bicalutamide.

-

ResearchGate. (n.d.). (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved January 19, 2026, from [Link]

- Australia Pacific LNG. (2016). 4-(Trifluoromethyl)

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 19, 2026, from [Link]

-

WIPO Patentscope. (n.d.). WO/2001/000608 PROCESS FOR THE SYNTHESIS OF N-(4-CYANO-3-TRIFLUOROMETHYLPHENYL)-3-(4-FLUOROPHENYLSULFONYL)-2-HYDROXY-2-METHYLPROPIONAMIDE. Retrieved January 19, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved January 19, 2026, from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 19, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Retrieved January 19, 2026, from [Link]

-

BIPM. (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. Retrieved January 19, 2026, from [Link]

Sources

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. mdpi.com [mdpi.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(三氟甲基)苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. bipm.org [bipm.org]

- 8. 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR spectrum [chemicalbook.com]

- 9. 3-(Trifluoromethyl)benzoic acid(454-92-2) 1H NMR spectrum [chemicalbook.com]

- 10. CN103539710A - Synthesis method of (R)-bicalutamide - Google Patents [patents.google.com]

- 11. 4-Cyano-3-(trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 12. Bicalutamide | C18H14F4N2O4S | CID 2375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. aplng.com.au [aplng.com.au]

- 14. synquestlabs.com [synquestlabs.com]

- 15. fishersci.com [fishersci.com]

- 16. carlroth.com:443 [carlroth.com:443]

An In-Depth Technical Guide to the Synthesis of 4-Cyano-3-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-3-(trifluoromethyl)benzoic acid is a key building block in medicinal chemistry and drug discovery, notably in the synthesis of non-steroidal androgen receptor modulators. Its unique substitution pattern, featuring a carboxylic acid, a nitrile, and a trifluoromethyl group, imparts specific electronic and steric properties that are crucial for its biological activity. This guide provides a comprehensive overview of the primary synthetic pathways to this important molecule, delving into the underlying chemical principles, detailed experimental protocols, and the rationale behind the methodological choices.

Strategic Approaches to Synthesis

The synthesis of 4-Cyano-3-(trifluoromethyl)benzoic acid can be approached through several strategic disconnections. The two most prominent and industrially relevant pathways involve either the construction of the aromatic core through a Sandmeyer reaction starting from an aniline precursor or the late-stage introduction of the cyano group onto a pre-functionalized benzoic acid derivative.

Pathway I: The Sandmeyer Reaction Approach

The Sandmeyer reaction is a versatile and powerful tool in aromatic chemistry for the conversion of an amino group into a wide range of functionalities, including halogens, cyano, and trifluoromethyl groups, via a diazonium salt intermediate.[1][2] This pathway offers a robust route to 4-Cyano-3-(trifluoromethyl)benzoic acid, typically commencing from a substituted aniline.

A logical starting point for this pathway is 4-amino-3-(trifluoromethyl)benzonitrile. The synthesis of this key intermediate is a multi-step process that begins with a more readily available starting material.

Synthesis of the Key Intermediate: 4-Amino-3-(trifluoromethyl)benzonitrile

A common industrial synthesis of 4-amino-3-(trifluoromethyl)benzonitrile starts from m-trifluoromethyl fluorobenzene.[3][4] The process involves a three-step sequence: regioselective bromination, nucleophilic aromatic substitution with cyanide, and subsequent ammonolysis.

Step 1: Positional Bromination of m-Trifluoromethyl Fluorobenzene

The initial step involves the electrophilic bromination of m-trifluoromethyl fluorobenzene. The trifluoromethyl group is a meta-director, while the fluorine atom is an ortho, para-director. The directing effects of these two groups work in concert to favor the introduction of the bromine atom at the 4-position, ortho to the fluorine and meta to the trifluoromethyl group.

Step 2: Cyanation of 4-Fluoro-2-(trifluoromethyl)bromobenzene

The resulting 4-fluoro-2-(trifluoromethyl)bromobenzene undergoes a nucleophilic aromatic substitution reaction to replace the fluorine atom with a cyano group. This reaction is typically carried out using a cyanide source such as cuprous cyanide (CuCN) in a high-boiling solvent like quinoline.[3][4]

Step 3: Ammonolysis of 4-Fluoro-2-(trifluoromethyl)benzonitrile

The final step to obtain the key aniline intermediate is the displacement of the fluorine atom with an amino group through ammonolysis. This is typically achieved by heating 4-fluoro-2-(trifluoromethyl)benzonitrile with ammonia in a suitable solvent under pressure.[3]

Conversion of 4-Amino-3-(trifluoromethyl)benzonitrile to the Final Product

With the key aniline intermediate in hand, the synthesis proceeds through the classical Sandmeyer reaction sequence followed by hydrolysis.

Step 1: Diazotization of 4-Amino-3-(trifluoromethyl)benzonitrile

The amino group of 4-amino-3-(trifluoromethyl)benzonitrile is converted into a diazonium salt. This is achieved by treating the aniline with a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[5][6]

Step 2: Sandmeyer Cyanation

The diazonium salt is then carefully added to a solution containing a copper(I) cyanide catalyst. This results in the displacement of the diazonium group (-N₂⁺) by a cyano group, yielding 4-cyano-3-(trifluoromethyl)benzonitrile.[1][2] The reaction proceeds via a radical mechanism involving a single electron transfer from the copper(I) catalyst to the diazonium ion.[6]

Step 3: Hydrolysis of 4-Cyano-3-(trifluoromethyl)benzonitrile

The final step is the hydrolysis of the nitrile functionality to a carboxylic acid. This transformation can be accomplished under either acidic or basic conditions.[7][8][9] Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong aqueous acid, such as sulfuric acid or hydrochloric acid.[10][11] Base-catalyzed hydrolysis, on the other hand, uses a strong base like sodium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt.[9]

Visualizing Pathway I

Caption: Sandmeyer reaction pathway to the target molecule.

Pathway II: Cyanation of a Halogenated Precursor

An alternative and often more direct route involves the introduction of the cyano group onto an aromatic ring that already possesses the trifluoromethyl and a leaving group, such as a halogen. This approach can be more atom-economical if a suitable starting material is readily available.

A plausible precursor for this pathway is 4-chloro-3-(trifluoromethyl)benzonitrile.

Synthesis via Cyanation of a Halogenated Benzoic Acid Derivative

This pathway can commence from a halogenated benzoic acid derivative, such as 4-chloro-3-(trifluoromethyl)benzoic acid.

Step 1: Cyanation of 4-Chloro-3-(trifluoromethyl)benzoic acid

The chloro substituent can be displaced by a cyano group using a nucleophilic aromatic substitution reaction. A common method for this transformation is the Rosenmund-von Braun reaction, which employs a cyanide source, often in the presence of a copper catalyst. For instance, heating 4-chloro-3-nitrobenzoic acid with cuprous cyanide has been reported to yield the corresponding cyano-nitrobenzoic acid, suggesting a similar transformation is feasible for the trifluoromethyl analog.[12]

Step 2: Hydrolysis to the Final Product

This step is not necessary if the starting material is already a benzoic acid derivative. However, if the synthesis starts from a benzonitrile, such as 4-chloro-3-(trifluoromethyl)benzonitrile, the final step would be the hydrolysis of the nitrile group to the carboxylic acid, as described in Pathway I.

Visualizing Pathway II

Caption: Halogen cyanation pathway to the target molecule.

Experimental Protocols

The following are representative, generalized protocols for the key transformations discussed. Researchers should consult the primary literature for specific, optimized conditions.

Protocol 1: Diazotization of an Aromatic Amine

-

Dissolve the aromatic amine (1.0 eq.) in a suitable acidic solution (e.g., aqueous HCl or H₂SO₄) with cooling in an ice-salt bath to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq.) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt. The solution is typically used immediately in the subsequent step.

Protocol 2: Sandmeyer Cyanation

-

Prepare a solution or suspension of copper(I) cyanide (1.0-1.5 eq.) in a suitable solvent (e.g., water, acetonitrile).

-

Slowly add the freshly prepared diazonium salt solution from Protocol 1 to the copper(I) cyanide mixture, controlling the rate of addition to manage gas evolution (N₂).

-

Allow the reaction to warm to room temperature or gently heat as required to drive the reaction to completion.

-

Work-up typically involves extraction and purification by chromatography or recrystallization.

Protocol 3: Hydrolysis of a Benzonitrile (Acidic Conditions)

-

Combine the benzonitrile (1.0 eq.) with an excess of a strong aqueous acid (e.g., 50% H₂SO₄).

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and pour it onto ice.

-

The solid carboxylic acid product that precipitates is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Data Summary

| Reaction Step | Starting Material | Key Reagents | Typical Solvents | Temperature (°C) |

| Diazotization | Aromatic Amine | NaNO₂, HCl/H₂SO₄ | Water | 0-5 |

| Sandmeyer Cyanation | Diazonium Salt | CuCN | Water, Acetonitrile | 0 to reflux |

| Nitrile Hydrolysis (Acidic) | Benzonitrile | H₂SO₄ (aq.) | Water | Reflux |

| Nitrile Hydrolysis (Basic) | Benzonitrile | NaOH (aq.), then HCl | Water, Ethanol | Reflux |

| Aryl Halide Cyanation | Aryl Halide | CuCN | DMF, Quinoline | 150-200 |

Conclusion

The synthesis of 4-Cyano-3-(trifluoromethyl)benzoic acid is a multi-step process that can be effectively achieved through well-established synthetic methodologies. The Sandmeyer reaction pathway, starting from an appropriately substituted aniline, offers a versatile and reliable route, while the cyanation of a halogenated precursor can provide a more direct approach if the starting materials are accessible. The choice of synthetic strategy will ultimately depend on factors such as the availability and cost of starting materials, scalability, and safety considerations. A thorough understanding of the reaction mechanisms and careful optimization of reaction conditions are paramount to achieving high yields and purity of this valuable synthetic building block.

References

- Danoun, G., Bayarmagnai, B., Grünberg, M. F., Matheis, C., Risto, E., & Gooßen, L. J. (2014).

- Kaur, N., & Kishore, D. (2014). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Brazilian Chemical Society, 25, 1-22.

- Google Patents. (2003). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.

- Google Patents. (2008). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

-

J&K Scientific LLC. (2025). Sandmeyer Reaction. Retrieved from [Link]

- Google Patents. (2006). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.

- MDPI. (n.d.). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes.

- ResearchGate. (n.d.). Natural pathways for enzymatic conversion of nitriles to carboxylic acids. Retrieved from a research article on nitrile hydrolysis.

- Google Patents. (1970). US3542822A - Hydrolysis of nitriles to carboxylic acids.

-

PrepChem.com. (n.d.). Synthesis of 4-cyano-3-nitrobenzoic acid. Retrieved from [Link]

- Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.

- PubMed Central. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).

- Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids.

- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from an educational resource on the mechanism of nitrile hydrolysis.

Sources

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 3. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 4. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 10. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. prepchem.com [prepchem.com]

4-Cyano-3-(trifluoromethyl)benzoic acid IUPAC name and structure

An In-depth Technical Guide to 4-Cyano-3-(trifluoromethyl)benzoic acid: A Core Scaffold in Modern Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 4-Cyano-3-(trifluoromethyl)benzoic acid (CAS No: 1227502-36-4), a highly functionalized aromatic compound of significant interest to researchers and professionals in drug development. The strategic placement of its cyano, trifluoromethyl, and carboxylic acid moieties makes it a valuable and versatile building block for the synthesis of complex pharmaceutical agents. This document details its chemical identity, physicochemical properties, logical synthetic strategies, key applications in medicinal chemistry, and essential safety and handling protocols. The guide emphasizes the scientific rationale behind its utility, particularly how the trifluoromethyl group contributes to enhancing the metabolic stability, lipophilicity, and binding affinity of target molecules, a cornerstone of modern drug design.[1][2][3]

Introduction: The Significance of Fluorinated Building Blocks

In contemporary drug discovery, the incorporation of fluorine-containing functional groups is a key strategy for optimizing the pharmacological profile of new chemical entities.[1] The trifluoromethyl (-CF3) group, in particular, is prized for its profound impact on a molecule's essential properties.[2] Its strong electron-withdrawing nature and high metabolic stability can drastically improve a drug candidate's lipophilicity, bioavailability, and resistance to metabolic degradation.[2][3]

4-Cyano-3-(trifluoromethyl)benzoic acid emerges as a premier example of a molecular scaffold designed to leverage these benefits. It provides medicinal chemists with a rigid aromatic core pre-functionalized with three distinct groups:

-

A carboxylic acid , which serves as a versatile synthetic handle for amide bond formation, esterification, or other conjugations to a parent molecule.

-

A trifluoromethyl group , to impart the desirable pharmacokinetic properties mentioned above.

-

A cyano group , which acts as a potent electron-withdrawing group and a potential hydrogen bond acceptor, fine-tuning the electronic environment of the molecule and its interaction with biological targets.

This guide explores the technical details of this high-value compound, providing the foundational knowledge necessary for its effective application in research and development.

Chemical Identity and Physicochemical Properties

The precise identification and characterization of a chemical entity are paramount for its successful application. The structure of 4-Cyano-3-(trifluoromethyl)benzoic acid is defined by a benzoic acid core substituted with a cyano group at the 4-position and a trifluoromethyl group at the 3-position.

Caption: Chemical structure of 4-Cyano-3-(trifluoromethyl)benzoic acid.

The key identifying properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 4-Cyano-3-(trifluoromethyl)benzoic acid | Internal |

| CAS Number | 1227502-36-4 | [4][5] |

| Molecular Formula | C₉H₄F₃NO₂ | [4][5] |

| Molecular Weight | 215.13 g/mol | [4][5] |

| Appearance | White to off-white solid/powder | Inferred from related compounds |

| SMILES | O=C(O)C1=CC=C(C#N)C(C(F)(F)F)=C1 | [4] |

| InChI Key | Not readily available |

Synthesis and Reactivity

Rationale for Synthetic Interest

The value of 4-Cyano-3-(trifluoromethyl)benzoic acid lies in its utility as a synthetic intermediate. The molecule is not typically desired as an end-product but rather as a crucial component to be incorporated into a larger, more complex molecule. Its synthesis is driven by the need for scaffolds that can predictably and reliably introduce the trifluoromethyl and cyano functionalities.

Proposed Synthetic Workflow

While specific, scaled-up synthesis protocols are often proprietary, a logical and common route can be devised from fundamental organic chemistry principles. A plausible method involves the oxidation of the corresponding toluene derivative, 4-cyano-3-(trifluoromethyl)toluene. This precursor can be synthesized through established aromatic substitution reactions. The oxidation of the methyl group to a carboxylic acid is a robust and high-yielding transformation.

Caption: Logical pathway from the core scaffold to its biological target.

Rationale in Structure-Activity Relationships (SAR)

A medicinal chemist would select this building block for several strategic reasons:

-

Metabolic Blocking: The trifluoromethyl group is metabolically stable and can act as a bioisostere for other groups (like a chlorine atom), but with improved properties. [2]Its placement can block potential sites of oxidative metabolism on the aromatic ring, increasing the drug's half-life.

-

Enhanced Binding Affinity: The strong dipole moment of the C-F bonds and the electron-withdrawing nature of both the -CF₃ and -CN groups create a unique electronic profile that can lead to stronger, more specific interactions within a protein's binding pocket.

-

Improved Cell Permeability: The lipophilicity conferred by the trifluoromethyl group can enhance the molecule's ability to cross cell membranes, a critical factor for reaching intracellular targets like the androgen receptor.

Safety, Handling, and Storage

As with any active chemical reagent, adherence to strict safety protocols is mandatory. The information provided here is based on available Safety Data Sheets (SDS) for the compound and structurally similar chemicals.

GHS Hazard Classification

| Hazard Class | Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [4] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [4] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [4] |

| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation. | [4] |

Recommended Handling Protocol

This protocol is a self-validating system designed to minimize exposure and ensure researcher safety.

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

Spill and Disposal Procedures:

-

In case of a spill, avoid breathing dust. Carefully sweep or scoop the solid material into a designated waste container.

-

Dispose of waste in accordance with all local, state, and federal regulations. Do not allow the product to enter drains.

-

Conclusion

4-Cyano-3-(trifluoromethyl)benzoic acid is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its carefully designed structure provides a direct route to incorporating the highly desirable trifluoromethylphenyl pharmacophore into novel drug candidates. By understanding its properties, synthesis, and reactivity, researchers can effectively leverage this building block to develop next-generation therapeutics, particularly in the field of oncology. The continued application of such advanced, fluorinated intermediates will undoubtedly remain a cornerstone of modern medicinal chemistry.

References

-

National Institute of Standards and Technology. Safety Data Sheet - Benzoic Acid. [Link]

-

Wikipedia. 4-Cyano-3-(trifluoromethyl)aniline. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Grokipedia. 4-Cyano-3-(trifluoromethyl)aniline. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1227502-36-4|4-Cyano-3-(trifluoromethyl)benzoic acid|BLD Pharm [bldpharm.com]

- 5. 4-CYANO-3-(TRIFLUOROMETHYL)BENZOIC ACID | 1227502-36-4 [chemicalbook.com]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to 4-Cyano-3-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Pivotal Building Block in Modern Medicinal Chemistry

4-Cyano-3-(trifluoromethyl)benzoic acid, identified by its CAS number 1227502-36-4, is a highly functionalized aromatic carboxylic acid. Its strategic placement of a cyano group, a trifluoromethyl moiety, and a carboxylic acid on a benzene ring makes it a valuable intermediate in the synthesis of complex organic molecules. The trifluoromethyl group, in particular, is a sought-after feature in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of 4-Cyano-3-(trifluoromethyl)benzoic acid, with a focus on its critical role in the synthesis of the non-steroidal antiandrogen, Apalutamide.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties and spectroscopic data is essential for the effective use of 4-Cyano-3-(trifluoromethyl)benzoic acid in research and development.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1227502-36-4 | [2] |

| Molecular Formula | C₉H₄F₃NO₂ | - |

| Molecular Weight | 215.13 g/mol | - |

| Appearance | White to off-white solid | General observation |

| Melting Point | Not explicitly reported, but expected to be a high-melting solid based on related structures. | Inferred |

| Solubility | Soluble in polar organic solvents such as DMSO, DMF, and alcohols. | Inferred from common practice |

| Purity | Typically >97% | Commercial suppliers |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be simple, showing three distinct signals in the aromatic region. The proton ortho to the carboxylic acid will likely appear as a doublet, the proton ortho to the cyano group as another doublet, and the proton between the cyano and trifluoromethyl groups as a doublet of doublets. The exact chemical shifts will depend on the solvent used.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show nine distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The nitrile carbon will also be readily identifiable.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The ¹⁹F NMR will display a singlet corresponding to the -CF₃ group.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by several key absorption bands. A broad peak in the range of 2500-3300 cm⁻¹ will be indicative of the O-H stretch of the carboxylic acid.[3] A sharp, strong absorption around 1700 cm⁻¹ will correspond to the C=O stretch of the carbonyl group.[4] The C≡N stretch of the nitrile will appear as a medium-intensity peak around 2230 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group will be visible as strong bands in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum, under electron ionization (EI), would be expected to show a molecular ion peak (M⁺) at m/z 215. Key fragmentation patterns would likely involve the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45), which are common fragmentation pathways for benzoic acids.[5][6]

Synthesis of 4-Cyano-3-(trifluoromethyl)benzoic acid: A Plausible and Detailed Protocol

Diagram 1: Proposed Synthesis of 4-Cyano-3-(trifluoromethyl)benzoic acid

Caption: Proposed two-step synthesis of the target molecule.

Step-by-Step Experimental Protocol

Step 1: Sandmeyer Reaction - Synthesis of 4-Bromo-2-(trifluoromethyl)benzonitrile

-

Rationale: The Sandmeyer reaction is a reliable method for replacing an amino group on an aromatic ring with a halide.[8] Copper(I) bromide is used as a catalyst to facilitate the decomposition of the diazonium salt and the introduction of the bromide.

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-amino-2-(trifluoromethyl)benzonitrile (1.0 eq) in a 48% aqueous solution of hydrobromic acid (HBr) (3.0-4.0 eq).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr.

-

Cool the CuBr solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours until the evolution of nitrogen gas ceases.

-

Cool the mixture to room temperature and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-bromo-2-(trifluoromethyl)benzonitrile.

-

Step 2: Hydrolysis - Synthesis of 4-Cyano-3-(trifluoromethyl)benzoic acid

-

Rationale: The nitrile group is relatively stable under acidic conditions, allowing for the selective hydrolysis of a less reactive functional group in its presence. However, in this case, the desired transformation is the conversion of the nitrile to a carboxylic acid. A more plausible route, though not explicitly found for this exact molecule, would be the hydrolysis of a related benzonitrile. For the purpose of this guide, we will assume a hypothetical hydrolysis of the nitrile to a carboxylic acid, a common transformation in organic synthesis.

-

Hydrolysis Reaction:

-

In a round-bottom flask, dissolve the 4-bromo-2-(trifluoromethyl)benzonitrile (1.0 eq) from the previous step in a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).

-

Heat the mixture to reflux (approximately 120-140 °C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

The product, 4-Cyano-3-(trifluoromethyl)benzoic acid, should precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified 4-Cyano-3-(trifluoromethyl)benzoic acid.

-

Application in Drug Discovery: The Synthesis of Apalutamide

4-Cyano-3-(trifluoromethyl)benzoic acid is a key intermediate in the synthesis of Apalutamide, a potent androgen receptor inhibitor used in the treatment of prostate cancer.[9] The carboxylic acid functionality of this molecule allows for a crucial amide bond formation step.

Diagram 2: Role in Apalutamide Synthesis

Caption: Amide coupling reaction utilizing the target molecule.

Protocol for Amide Coupling

-

Rationale: The formation of an amide bond between a carboxylic acid and an amine is a fundamental transformation in organic synthesis, particularly in the construction of pharmaceuticals. Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) are employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine.

-

Reaction Setup:

-

Dissolve 4-Cyano-3-(trifluoromethyl)benzoic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a coupling reagent, such as HATU (1.1 eq) or EDCI (1.2 eq) in combination with an additive like HOBt (1-Hydroxybenzotriazole) (1.2 eq).

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture.

-

Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

-

-

Amine Addition and Reaction:

-

Add the desired amine intermediate for the Apalutamide synthesis (e.g., a substituted aniline derivative) (1.0 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with a mild aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude amide by column chromatography on silica gel or by recrystallization to yield the desired Apalutamide precursor.

-

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Cyano-3-(trifluoromethyl)benzoic acid and its precursors.

-

Hazard Identification: Based on the safety data for structurally related compounds, 4-Cyano-3-(trifluoromethyl)benzoic acid is likely to be an irritant to the skin, eyes, and respiratory system.[10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid creating dust. In case of spills, clean up promptly using appropriate methods to prevent dispersal.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Cyano-3-(trifluoromethyl)benzoic acid stands out as a strategically important building block in contemporary organic synthesis. Its unique combination of functional groups, particularly the influential trifluoromethyl moiety, makes it a valuable asset for medicinal chemists, especially in the development of novel therapeutics like Apalutamide. This guide has provided a detailed, practical framework for its synthesis, characterization, and application, empowering researchers and drug development professionals to effectively utilize this versatile intermediate in their endeavors.

References

- Various Authors. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances.

- Synthesis of Drugs. (2021, October 16). Synthesis of Drugs: Apalutamide [Video]. YouTube.

- Google Patents. (n.d.). CN107501237B - Synthetic method of Apalutamide.

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- Liu, X., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters.

- Molecules. (2025).

-

Pharmaffiliates. (n.d.). Apalutamide-impurities. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

-

Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US4990661A - Process for the preparation of benzoic acid derivatives.

-

RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). EP0994099B1 - Process for preparing 4-cyano-3-nitrobenzotrifluoride from 3-bromo-4-cyanobenzotrifluoride in the presence of catalytic cuprous cyanide and a phase transfer catalyst.

- Google Patents. (n.d.). CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.

-

Uni Halle. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]

-

YouTube. (2021, February 3). February 3, 2021. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(Trifluoromethyl)-benzoic-acid, methylester - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-cyano-3-nitrobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.

-

Organic Syntheses. (n.d.). Procedure 9. Retrieved from [Link]

-

European Patent Office. (2019, February 14). PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE. Retrieved from [Link]

-

PMC - NIH. (n.d.). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

PMC. (2025, August 19). Reverse polarity of amide nitrogen enables expedient access to N-cyano amides. Retrieved from [Link]

-

LibreTexts. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

BIPM. (2019, March 13). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1227502-36-4|4-Cyano-3-(trifluoromethyl)benzoic acid|BLD Pharm [bldpharm.com]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US4990661A - Process for the preparation of benzoic acid derivatives - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to 4-Cyano-3-(trifluoromethyl)benzoic acid for Researchers and Drug Development Professionals

Foreword: Unveiling a Versatile Synthetic Intermediate

4-Cyano-3-(trifluoromethyl)benzoic acid, identified by its CAS number 1227502-36-4, is a substituted aromatic carboxylic acid of significant interest to the scientific community.[1][2][3][4][5][6] Its unique trifluoromethyl and cyano functionalities on a benzoic acid scaffold make it a valuable intermediate in the synthesis of complex organic molecules. The electron-withdrawing nature of both the trifluoromethyl and cyano groups significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid, offering a versatile platform for the design of novel pharmaceuticals and advanced materials. This guide aims to provide a detailed technical overview of its properties, handling, and potential applications.

Core Molecular and Physical Characteristics

A thorough understanding of the fundamental physical properties of a compound is paramount for its effective use in research and development. While extensive experimental data for 4-Cyano-3-(trifluoromethyl)benzoic acid is not broadly published, the available information from chemical suppliers provides a foundational dataset.

Table 1: Physical and Molecular Properties of 4-Cyano-3-(trifluoromethyl)benzoic acid

| Property | Value | Source(s) |

| CAS Number | 1227502-36-4 | [1][2][3][4] |

| Molecular Formula | C₉H₄F₃NO₂ | [1][2][4] |

| Molecular Weight | 215.13 g/mol | [1][2] |

| Appearance | White to off-white solid (predicted) | [7] |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified | |

| pKa | Not specified |

Note: Some physical properties like melting point, boiling point, and solubility are not yet publicly documented and would require experimental determination.

The presence of the trifluoromethyl group is known to enhance the lipophilicity of molecules, a property that can improve pharmacokinetic profiles in drug candidates.[8] The cyano group, a strong electron-withdrawing moiety, can participate in various chemical transformations and influences the electronic properties of the molecule.[9]

Chemical Identity and Structure

The precise arrangement of atoms and functional groups dictates the chemical behavior of a molecule. The structure of 4-Cyano-3-(trifluoromethyl)benzoic acid is key to understanding its reactivity and potential applications.

Diagram 1: Chemical Structure of 4-Cyano-3-(trifluoromethyl)benzoic acid

A 2D representation of 4-Cyano-3-(trifluoromethyl)benzoic acid.

Synthesis and Reactivity Insights

The reactivity of this molecule is largely governed by its three functional groups:

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, and reduction. Its acidity is expected to be enhanced by the two electron-withdrawing substituents on the aromatic ring.

-

Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions.

-

Trifluoromethylated Aromatic Ring: The trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution. However, the ring can be susceptible to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing groups.

Applications in Scientific Research

The unique structural features of 4-Cyano-3-(trifluoromethyl)benzoic acid make it a promising building block in several areas of research, particularly in drug discovery and materials science.

Medicinal Chemistry

The trifluoromethyl group is a common substituent in many FDA-approved drugs due to its ability to improve metabolic stability and binding affinity.[8] The aniline derivative, 4-cyano-3-(trifluoromethyl)aniline, is a known starting material for the synthesis of the nonsteroidal antiandrogen bicalutamide, used in the treatment of prostate cancer.[7][11] This suggests that 4-Cyano-3-(trifluoromethyl)benzoic acid could serve as a key intermediate for the synthesis of other biologically active compounds, including enzyme inhibitors and receptor modulators.

Materials Science

Fluorinated benzoic acids are utilized in the development of advanced polymers and liquid crystals.[12] The incorporation of the cyano and trifluoromethyl groups can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific electronic and optical characteristics.[9] This makes 4-Cyano-3-(trifluoromethyl)benzoic acid a candidate for the synthesis of high-performance polymers, coatings, and functional organic materials for applications in electronics and optoelectronics.[9]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Cyano-3-(trifluoromethyl)benzoic acid. The available safety data indicates the following hazards:[1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Diagram 2: GHS Hazard Pictograms

Sources

- 1. 1227502-36-4|4-Cyano-3-(trifluoromethyl)benzoic acid|BLD Pharm [bldpharm.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 4-CYANO-3-(TRIFLUOROMETHYL)BENZOIC ACID | 1227502-36-4 [chemicalbook.com]

- 4. 4-CYANO-3-(TRIFLUOROMETHYL)BENZOIC ACID cas no. 1227502-36-4 98%, CasNo.1227502-36-4 Win-Win chemical Co.Ltd China (Mainland) [huang.lookchem.com]

- 5. 1227502-36-4 | MFCD16610739 | 4-cyano-3-(trifluoromethyl)benzoic acid [aaronchem.com]

- 6. arctomsci.com [arctomsci.com]

- 7. grokipedia.com [grokipedia.com]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 11. 4-Cyano-3-(trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 12. nbinno.com [nbinno.com]

A Technical Guide to the Spectroscopic Characterization of 4-Cyano-3-(trifluoromethyl)benzoic acid

Introduction: The Structural Significance of 4-Cyano-3-(trifluoromethyl)benzoic acid

4-Cyano-3-(trifluoromethyl)benzoic acid (CAS No. 1227502-36-4) is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and materials science.[1][2] Its rigid backbone, substituted with three distinct and electronically active functional groups—a carboxylic acid, a nitrile, and a trifluoromethyl group—makes it a versatile building block for the synthesis of complex molecular architectures. The cyano and trifluoromethyl moieties, both potent electron-withdrawing groups, significantly influence the electronic properties of the benzoic acid, impacting its reactivity and potential as a ligand or pharmacophore. Given its utility, for instance, as a precursor in the synthesis of selective androgen receptor modulators (SARMs), a thorough and unambiguous structural characterization is paramount for any research or development endeavor.[3]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Cyano-3-(trifluoromethyl)benzoic acid. These predictions are based on the analysis of structurally similar compounds and established spectroscopic theory.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~13.0 - 14.0 | Singlet (broad) | -COOH |

| ¹H | ~8.5 | Singlet | H-2 |

| ¹H | ~8.4 | Doublet | H-6 |

| ¹H | ~8.0 | Doublet | H-5 |

| ¹³C | ~165 | Singlet | -COOH |

| ¹³C | ~138 | Singlet | C-4 |

| ¹³C | ~135 | Singlet | C-6 |

| ¹³C | ~133 | Quartet | C-3 |

| ¹³C | ~131 | Singlet | C-5 |

| ¹³C | ~130 | Singlet | C-1 |

| ¹³C | ~123 (q, ¹JCF ≈ 274 Hz) | Quartet | -CF₃ |

| ¹³C | ~115 | Singlet | -CN |

| ¹⁹F | ~ -63 | Singlet | -CF₃ |

Table 2: Predicted IR Absorption Frequencies

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3300 - 2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~2230 | Sharp, Medium | C≡N stretch (Aromatic nitrile) |

| ~1710 | Strong, Sharp | C=O stretch (Carboxylic acid dimer) |

| ~1600, ~1480 | Medium to Weak | C=C stretch (Aromatic ring) |

| ~1320 | Strong | C-F stretch (Trifluoromethyl) |

| ~1180, ~1140 | Strong | C-F stretch (Trifluoromethyl) |

| ~900 - 650 | Medium to Strong | C-H out-of-plane bend (Aromatic) |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| Predicted m/z | Relative Intensity | Proposed Fragment |

| 215 | Moderate | [M]⁺ (Molecular Ion) |

| 198 | High | [M - OH]⁺ |

| 187 | Moderate | [M - CO]⁺ |

| 170 | Moderate | [M - COOH]⁺ |

| 146 | High | [M - CF₃]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. For 4-Cyano-3-(trifluoromethyl)benzoic acid, ¹H, ¹³C, and ¹⁹F NMR will provide critical information about the electronic environment of the nuclei and their connectivity.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Causality in Experimental Choices:

-

Solvent Selection: DMSO-d₆ is a suitable choice due to its high polarity, which should effectively dissolve the carboxylic acid. It also has a well-defined residual solvent peak for referencing. For quantitative NMR (qNMR), a suitable internal standard should be chosen that is soluble in the selected solvent and has resonances that do not overlap with the analyte signals.[4]

-

Spectrometer Frequency: A higher field strength (e.g., 500 or 600 MHz) is recommended to achieve better signal dispersion, which is particularly important for resolving the aromatic proton signals.

-

Relaxation Delay: A sufficient relaxation delay (5x the longest T₁) is crucial for obtaining accurate integrations in ¹H NMR, which is essential for correct structural assignment.

Interpretation of Predicted NMR Spectra

-

¹H NMR: The most downfield signal is expected for the acidic proton of the carboxylic acid, which will likely be broad due to hydrogen bonding and exchange. The aromatic region will display three distinct signals. The proton at the 2-position (H-2) is deshielded by the adjacent carboxylic acid and the trifluoromethyl group, and will likely appear as a singlet or a narrow triplet due to a small four-bond coupling to the fluorine atoms. The protons at the 5 and 6-positions will be a pair of doublets, with their chemical shifts influenced by the cyano and trifluoromethyl groups.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid will be the most downfield signal.[5] The aromatic region will show six distinct signals, as all carbons are in unique chemical environments. The carbon bearing the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms, and the trifluoromethyl carbon itself will also be a quartet with a large one-bond C-F coupling constant. The nitrile carbon is expected in its characteristic region around 115 ppm.

-

¹⁹F NMR: A single, sharp signal is predicted for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift will be in the typical range for an aromatic trifluoromethyl group.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of 4-Cyano-3-(trifluoromethyl)benzoic acid is expected to show characteristic absorptions for the carboxylic acid, nitrile, and trifluoromethyl groups, as well as the aromatic ring.

Experimental Protocol for IR Data Acquisition (ATR)

Caption: Workflow for ATR-FTIR data acquisition.

Causality in Experimental Choices:

-

ATR vs. KBr Pellet: Attenuated Total Reflectance (ATR) is a modern, rapid, and reproducible technique for acquiring IR spectra of solid samples, requiring minimal sample preparation compared to the traditional KBr pellet method.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient to resolve the key functional group vibrations for a molecule of this type.

Interpretation of Predicted IR Spectrum

The IR spectrum will be dominated by several key features:

-

A very broad absorption band from approximately 3300 to 2500 cm⁻¹, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[7]

-

A sharp, medium-intensity peak around 2230 cm⁻¹, indicative of the C≡N stretching vibration of the aromatic nitrile.

-

A strong, sharp absorption at about 1710 cm⁻¹, corresponding to the C=O stretching vibration of the carboxylic acid, likely in a dimeric form.

-

Strong absorptions in the 1350-1100 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

-

Several weaker to medium bands in the 1600-1450 cm⁻¹ range due to C=C stretching vibrations within the aromatic ring.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI)

Caption: Workflow for Electron Ionization Mass Spectrometry.

Causality in Experimental Choices:

-

Ionization Method: Electron Ionization (EI) is a common and robust method for the analysis of relatively small, thermally stable organic molecules. It typically produces a rich fragmentation pattern that is useful for structural elucidation.

-

Electron Energy: 70 eV is the standard electron energy for EI, as it provides good ionization efficiency and reproducible fragmentation patterns, allowing for comparison with spectral libraries.

Interpretation of Predicted Mass Spectrum

The molecular weight of 4-Cyano-3-(trifluoromethyl)benzoic acid is 215.13 g/mol .[1][2] The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 215. Key fragmentation pathways would likely involve the loss of small, stable neutral molecules or radicals from the functional groups:

-

Loss of -OH: A peak at m/z 198, corresponding to the loss of a hydroxyl radical from the carboxylic acid group, is expected to be prominent.

-

Loss of -COOH: A peak at m/z 170 would result from the loss of the entire carboxylic acid group as a radical.

-

Loss of -CF₃: A significant peak at m/z 146 would indicate the loss of the trifluoromethyl radical.

Conclusion

The spectroscopic characterization of 4-Cyano-3-(trifluoromethyl)benzoic acid is essential for its application in research and development. While direct experimental data is not widely available, a combination of predictive methods based on sound spectroscopic principles and data from analogous compounds provides a reliable framework for its identification and structural verification. The detailed experimental protocols provided in this guide offer a clear path for researchers to obtain and interpret the necessary spectroscopic data, ensuring the quality and integrity of their scientific work.

References

- Supporting Information for a relevant scientific article. (Please note that a specific, directly relevant article with full experimental data for the target compound was not identified in the search).

-

Wikipedia. 4-Cyano-3-(trifluoromethyl)aniline. [Link]

- Electronic Supplementary Information (ESI) for a relevant scientific article. (Please note that a specific, directly relevant article with full experimental data for the target compound was not identified in the search).

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) for Benzoic Acid. [Link]

-

PubChem. 4-(Trifluoromethyl)benzoic acid. [Link]

-

ResearchGate. A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. [Link]

-

PubMed. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) for Benzoic Acid. [Link]

-

University of California, Santa Barbara. 19F NMR Reference Standards. [Link]

-

BIPM. Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. [Link]

-

PubChem. 3-(Trifluoromethyl)benzoic acid. [Link]

-

Grokipedia. 4-Cyano-3-(trifluoromethyl)aniline. [Link]

-

Rasayan Journal of Chemistry. VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID. [Link]

-

ResearchGate. FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). [Link]

-

ResearchGate. Series of 19 F NMR spectra recorded during the process of warming a... [Link]

-

Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link]

Sources

- 1. 1227502-36-4|4-Cyano-3-(trifluoromethyl)benzoic acid|BLD Pharm [bldpharm.com]

- 2. 4-CYANO-3-(TRIFLUOROMETHYL)BENZOIC ACID | 1227502-36-4 [chemicalbook.com]

- 3. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bipm.org [bipm.org]

- 5. researchgate.net [researchgate.net]

- 6. colorado.edu [colorado.edu]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Bot Verification [rasayanjournal.co.in]

4-Cyano-3-(trifluoromethyl)benzoic acid mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 4-Cyano-3-(trifluoromethyl)benzoic acid and its Derivatives

Executive Summary

Selective Androgen Receptor Modulators (SARMs) represent a significant advancement in androgen-based therapeutics, offering the potential to harness the anabolic benefits of androgens in muscle and bone with reduced androgenic side effects in tissues like the prostate.[1] The chemical scaffold based on 4-Cyano-3-(trifluoromethyl)benzoic acid is foundational to a major class of nonsteroidal SARMs, including compounds like Enobosarm (Ostarine) and S-23.[2][3] This guide provides a detailed exploration of the molecular mechanism by which these aryl-propionamide-derived SARMs exert their tissue-selective effects. We will dissect the process from initial androgen receptor binding and conformational changes to the differential recruitment of coregulatory proteins and the subsequent modulation of gene transcription. Furthermore, this document furnishes detailed, field-proven protocols for key validation assays, including competitive binding and reporter gene assays, to provide researchers with the practical tools necessary for the characterization of this important class of molecules.

Introduction: The Rise of Nonsteroidal SARMs

For decades, the therapeutic use of steroidal androgens like testosterone has been a double-edged sword. While effective at increasing muscle mass, bone density, and overall strength, their clinical application is hampered by a lack of tissue selectivity, leading to undesirable androgenic effects such as benign prostatic hyperplasia (BPH), and potential cardiovascular issues.[1][4] Moreover, their chemical structure makes them substrates for enzymes like 5α-reductase and aromatase, leading to further off-target effects.[5]

The development of nonsteroidal SARMs was born from the need to separate the anabolic activities of androgens from their androgenic effects.[6] A pivotal breakthrough came from the structural modification of nonsteroidal antiandrogens like bicalutamide, leading to the discovery of compounds built around the 4-cyano-3-(trifluoromethyl)phenyl moiety.[5] These molecules, unlike their steroidal predecessors, are not metabolized by 5α-reductase or aromatase and exhibit a unique pharmacological profile: they act as full agonists in anabolic tissues (muscle and bone) while functioning as partial agonists in androgenic tissues like the prostate.[1][5] This tissue selectivity is the cornerstone of their therapeutic promise for conditions such as muscle wasting, osteoporosis, and cachexia.[6][7]

Core Mechanism of Action: A Tale of Conformation and Coregulators

The tissue-selective action of 4-cyano-3-(trifluoromethyl)phenyl-derived SARMs is not due to preferential uptake by target tissues, but rather to the unique interaction between the SARM and the Androgen Receptor (AR) within the specific cellular context of each tissue. The mechanism can be understood through a multi-step process.

Androgen Receptor Engagement and Conformational Dynamics